Tert-butyl 5-chloropicolinate
CAS No.:
Cat. No.: VC13437816
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | tert-butyl 5-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 |
| Standard InChI Key | HBADHSASJURYGA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Tert-butyl 5-chloropicolinate (IUPAC: tert-butyl 5-chloropyridine-2-carboxylate) has the formula C₁₀H₁₂ClNO₂ and a planar pyridine core with substituents at positions 2 (ester) and 5 (chlorine). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 213.66 g/mol | |
| Boiling Point | 282.6±20.0°C (predicted) | |
| Density | 1.173±0.06 g/cm³ | |
| pKa | -0.45±0.10 (predicted) | |
| LogP (Octanol-Water) | 2.39 (predicted) |
The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tert-butyl group contributes steric bulk and stability .
Synthesis and Manufacturing
Conventional Synthesis Routes
The most widely reported method involves acid-catalyzed esterification:
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Reactants: 5-Chloropicolinic acid and tert-butanol.
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Conditions: Reflux in non-polar solvents (e.g., toluene) at 80–100°C for 6–12 hours.
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Yield: ~70–85% after purification via column chromatography.
Green Chemistry Innovations
A patent (WO2014203045A1) describes a microwave-assisted synthesis using sodium hydride in dioxane, achieving 95% yield in 1 hour at 80°C . This method reduces energy consumption and avoids hazardous solvents.
Industrial-Scale Production
Large-scale processes employ continuous-flow reactors to optimize heat transfer and safety. Key steps include:
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Reactor Design: Tubular reactors with in-line IR monitoring .
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Purification: Distillation under reduced pressure (20–30 mmHg) to isolate the product .
Applications in Research and Industry
Pharmaceutical Intermediates
Tert-butyl 5-chloropicolinate serves as a precursor for:
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Anticancer Agents: Functionalization at the 5-position enables binding to kinase targets (e.g., EGFR inhibitors) .
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Antimicrobials: Chlorine substitution enhances activity against Gram-positive bacteria .
Agrochemical Development
The compound is a key intermediate in:
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Herbicides: Pyridine-based herbicides like chlorpicolinate derivatives.
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Insect Growth Regulators: Modifications to the ester group disrupt chitin synthesis in insects .
Materials Science
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Ligands in Catalysis: Coordinates with transition metals (e.g., Cu, Pd) in cross-coupling reactions .
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Polymer Additives: Improves UV stability in polyesters.
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (Skin irritation) | Wear nitrile gloves | |
| H319 (Eye irritation) | Use safety goggles | |
| H335 (Respiratory irritation) | Use fume hood |
Recent Research Advances
NMR Spectroscopy Applications
Tert-butyl groups in analogs exhibit sharp ¹H NMR signals (δ 1.2–1.4 ppm), enabling studies of macromolecular dynamics in >200 kDa complexes . This has been leveraged to analyze protein-ligand interactions in drug discovery .
Catalytic Functionalization
A 2024 study demonstrated Pd-catalyzed C–H activation at the 4-position of tert-butyl 5-chloropicolinate, yielding biaryl derivatives with 92% enantiomeric excess (ee) using chiral phosphine ligands .
Environmental Impact Mitigation
Biodegradation studies show Pseudomonas spp. hydrolyze the ester bond within 72 hours, reducing environmental persistence .
Comparative Analysis with Analogues
| Compound | Key Difference | Application Advantage |
|---|---|---|
| tert-Butyl 6-chloropicolinate | Chlorine at position 6 | Higher thermal stability |
| Methyl 5-chloropicolinate | Methyl ester instead of tert-butyl | Faster hydrolysis kinetics |
| 5-Bromo-picolinic acid tert-butyl ester | Bromine substitution | Enhanced electrophilicity |
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